2-Acetamido-2-desoxi-6-O-sulfo-β-D-glucopiranósido de 4-metilumbeliferilo, sal potásica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

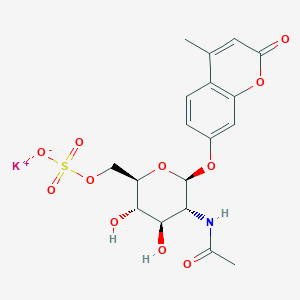

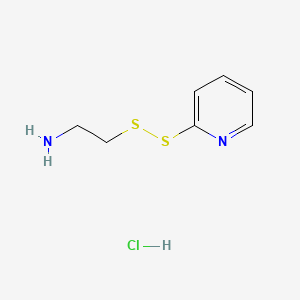

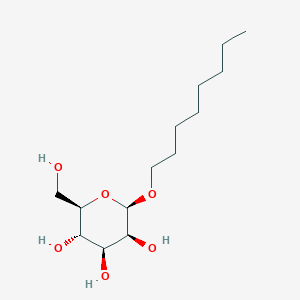

MUGS, also known as MUGS, is a useful research compound. Its molecular formula is C18H21KNO11S and its molecular weight is 498.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality MUGS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MUGS including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diagnóstico de la enfermedad de Tay-Sachs

Este compuesto se utiliza como sustrato fluorogénico para la enzima N-acetil-β-D-glucosaminidasa (hexosaminidasa A). Juega un papel crucial en el diagnóstico prenatal de la enfermedad de Tay-Sachs, que es un trastorno genético que afecta el sistema nervioso {svg_1}.

Clasificación de los genotipos de gangliosidosis GM2

La actividad enzimática medida utilizando este compuesto ayuda en la clasificación de los genotipos de gangliosidosis GM2. Esto es importante para comprender la base genética de este grupo de trastornos neurodegenerativos hereditarios {svg_2}.

Detección del síndrome de Sanfilippo B

Como sustrato fluorogénico, se utiliza en ensayos para detectar el síndrome de Sanfilippo B. Esta es una enfermedad de almacenamiento lisosomal causada por una deficiencia en una de las enzimas necesarias para descomponer el glucosaminoglucano sulfato de heparán {svg_3}.

Estudio de las isoenzimas β-hexosaminidasa

El compuesto se utiliza en el estudio de defectos genéticos en las isoenzimas β-hexosaminidasa humanas (Hex A y Hex B). Estos defectos dan como resultado varios tipos clínicos y bioquímicos de gangliosidosis GM2 {svg_4}.

Investigación sobre la enfermedad de Sandhoff

Sirve como herramienta en el estudio biológico de la subunidad β mutante de β-hexosaminidasa para la formación de dímeros. Esta investigación es significativa para comprender la forma adulta de la enfermedad de Sandhoff con el fenotipo de enfermedad de la neurona motora {svg_5}.

Ensayos enzimáticos en glicobiología

El compuesto se utiliza ampliamente en glicobiología para ensayos enzimáticos. Actúa como sustrato para enzimas que escinden enlaces glucosídicos específicos, lo que ayuda en el estudio de las estructuras y funciones de los carbohidratos {svg_6}.

Mecanismo De Acción

Target of Action

The primary target of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt is N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU can be used to quantify the activity of the enzyme .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzyme N-acetyl-β-D-glucosaminidase, which the compound targets, is responsible for removing terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability. It is also reported to be light sensitive , indicating that its stability and bioavailability could be affected by exposure to light.

Result of Action

The cleavage of the compound by N-acetyl-β-D-glucosaminidase results in the release of 4-MU, which fluoresces . This fluorescence can be measured to quantify the activity of the enzyme . This can be particularly useful in diagnosing conditions like Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by defects in the enzyme.

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The fluorescence of 4-MU is pH-dependent, with excitation maxima at low and high pH . The compound is also reported to be light sensitive , suggesting that light exposure could affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

The compound interacts with the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A), specifically its isoenzyme A . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Cellular Effects

The effects of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt on cells are primarily related to its interaction with β-hexosaminidase A. This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with β-hexosaminidase A . The compound serves as a substrate for the enzyme, and its cleavage results in the release of 4-MU, which can be detected due to its fluorescence .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role as a substrate for β-hexosaminidase A

Propiedades

Número CAS |

210357-38-3 |

|---|---|

Fórmula molecular |

C18H21KNO11S |

Peso molecular |

498.5 g/mol |

Nombre IUPAC |

potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/t13-,15-,16-,17-,18-;/m1./s1 |

Clave InChI |

XYARVLIQLAIXKI-SZSLDHOESA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C.[K] |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C.[K] |

Sinónimos |

7-[[2-(Acetylamino)-2-deoxy-6-O-sulfo-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one Monopotassium Salt; MUGS; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)